molecular formula C14H20N2O2S B5637535 1-METHANESULFONYL-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE

1-METHANESULFONYL-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE

Cat. No.: B5637535
M. Wt: 280.39 g/mol
InChI Key: FOVOVNHELYBDGP-VMPITWQZSA-N
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Description

1-Methanesulfonyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine is a chemical compound known for its versatile applications in various scientific fields. This compound is characterized by its unique structure, which includes a methanesulfonyl group attached to a piperazine ring, further substituted with a phenylprop-2-en-1-yl group. Its molecular formula is C14H20N2O2S .

Preparation Methods

The synthesis of 1-methanesulfonyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine typically involves a multi-step process. One common synthetic route includes the reaction of piperazine with methanesulfonyl chloride in the presence of a base, followed by the addition of a phenylprop-2-en-1-yl group through a substitution reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methanesulfonyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methanesulfonyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine involves its interaction with specific molecular targets. The methanesulfonyl group can form multiple bonding interactions, such as hydrogen bonds and dative bonds with metal ions, which can influence the compound’s reactivity and stability. These interactions play a crucial role in its effects on various biological and chemical processes .

Comparison with Similar Compounds

1-Methanesulfonyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine can be compared with similar compounds such as:

The unique structure of this compound, particularly the presence of the double bond in the phenylpropyl group, contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-methylsulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c1-19(17,18)16-12-10-15(11-13-16)9-5-8-14-6-3-2-4-7-14/h2-8H,9-13H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVOVNHELYBDGP-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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